molecular formula C20H25N3O4 B10885243 Pyridin-3-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone

Pyridin-3-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10885243
M. Wt: 371.4 g/mol
InChI Key: AUNMWSZMDKUXRR-UHFFFAOYSA-N
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Description

3-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C19H25N3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-pyridinecarboxaldehyde with piperazine in the presence of a suitable solvent like ethanol. This reaction forms a Schiff base, which is then reduced to yield the piperazine derivative.

    Introduction of the Trimethoxybenzyl Group: The piperazine derivative is then reacted with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. This step introduces the trimethoxybenzyl group to the piperazine ring.

    Formation of the Final Compound: The final step involves the reaction of the intermediate product with methanone under controlled conditions to yield 3-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trimethoxybenzyl group may enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine
  • 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Uniqueness

3-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

pyridin-3-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H25N3O4/c1-25-17-12-19(27-3)18(26-2)11-16(17)14-22-7-9-23(10-8-22)20(24)15-5-4-6-21-13-15/h4-6,11-13H,7-10,14H2,1-3H3

InChI Key

AUNMWSZMDKUXRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CN=CC=C3)OC)OC

Origin of Product

United States

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